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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646 Get Quote

An In-depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Key Intermediate in

Modern Drug Discovery

Introduction: The Unseen Value of a Versatile
Scaffold
In the landscape of medicinal chemistry, the discovery of novel therapeutics often hinges on the

strategic use of versatile chemical building blocks. 1-(2-Bromothiazol-5-yl)ethanone (CAS

No. 1161776-13-1) represents a quintessential example of such a scaffold.[1][2] While not a

therapeutic agent in itself, its unique combination of functional groups—a reactive bromo-

substituent on an electron-deficient thiazole ring and a readily modifiable ketone moiety—

positions it as a high-value intermediate for the synthesis of complex, biologically active

molecules.[3][4] This guide, prepared from the perspective of a senior application scientist,

aims to provide an in-depth technical overview of this compound, elucidating its synthesis,

reactivity, and profound potential in the drug development pipeline, particularly in the synthesis

of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical and Computed Properties
A foundational understanding of a molecule begins with its physical and chemical properties.

These parameters govern its behavior in reactions, its solubility, and its potential interactions

with biological systems. The properties of 1-(2-Bromothiazol-5-yl)ethanone are summarized

below.[1][7][8]
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Property Value Source(s)

CAS Number 1161776-13-1 [1][2][8]

Molecular Formula C₅H₄BrNOS [1][2]

Molecular Weight 206.06 g/mol [1][8]

IUPAC Name
1-(2-bromothiazol-5-yl)ethan-1-

one
[9]

Canonical SMILES CC(=O)C1=CN=C(S1)Br [1][2]

Topological Polar Surface Area

(TPSA)
58.2 Å² [7]

Predicted pKa -1.23 ± 0.10 [1]

Purity (Typical) ≥97% [8][9]

Storage Conditions Inert atmosphere, 2-8°C [2]

Synthesis and Manufacturing: A Plausible &
Scalable Route
While specific process chemistry for CAS 1161776-13-1 is not extensively published in peer-

reviewed journals, a robust synthetic route can be engineered by leveraging established

methodologies for thiazole synthesis. The most logical approach involves a modified Hantzsch

thiazole synthesis followed by a Sandmeyer-type reaction, which is amenable to scale-up and

provides good control over regiochemistry.

The overall synthetic strategy is visualized below.
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Step 1: Hantzsch Thiazole Synthesis

Step 2: Sandmeyer Reaction

3-Ethoxyacryloyl Chloride +
Thiourea

2-Amino-1-(thiazol-5-yl)ethanone

 Cyclocondensation 

2-Amino-1-(thiazol-5-yl)ethanone

Thiazole Diazonium Salt Intermediate

 NaNO₂, HBr 

1-(2-Bromothiazol-5-yl)ethanone
(Target Compound)

 CuBr 

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 1-(2-Bromothiazol-5-yl)ethanone.

Detailed Experimental Protocol (Proposed)
This protocol is a synthesized procedure based on established methods for similar

transformations.[6][10]

Part A: Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone Intermediate
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Reaction Setup: To a solution of N-(1-oxo-3-ethoxyprop-2-en-1-yl)acetamide (1 equivalent) in

a suitable solvent such as dioxane/water, add N-Bromosuccinimide (NBS) (1.1 equivalents)

portion-wise at room temperature. The use of NBS is a chemoselective method for the α-

bromination of the activated acrylamide system.[6]

Thiazole Formation: After stirring for 1-2 hours (monitoring by TLC), add thiourea (1.2

equivalents) to the reaction mixture.

Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. The thiourea acts as

the nitrogen and sulfur source, cyclizing with the α-bromo-β-ethoxy acrylamide intermediate

to form the 2-aminothiazole ring.

Workup & Isolation: Cool the reaction to room temperature. Neutralize with an aqueous base

(e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 2-amino-1-(thiazol-5-yl)ethanone, which can be purified by

column chromatography.

Part B: Diazotization and Bromination (Sandmeyer Reaction)

Diazotization: Dissolve the 2-amino-1-(thiazol-5-yl)ethanone intermediate (1 equivalent) in an

aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) at 0-5°C. Add a solution

of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature

below 5°C. This critical step converts the primary aromatic amine to a diazonium salt, a

versatile intermediate.[10]

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2

equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

Vigorous nitrogen evolution will be observed.

Reaction Completion: Allow the mixture to warm to room temperature and stir for an

additional 1-2 hours. The CuBr catalyzes the displacement of the diazonium group with

bromide.

Final Workup: Extract the product with a suitable solvent (e.g., dichloromethane). Wash the

organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in
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vacuo. The final product, 1-(2-Bromothiazol-5-yl)ethanone, can be purified via flash

chromatography or recrystallization to achieve high purity (e.g., >98%).[8]

Chemical Reactivity and Derivatization Potential
The synthetic utility of 1-(2-Bromothiazol-5-yl)ethanone stems from its two distinct reactive

sites: the C2-bromo substituent and the C5-ethanone group. This dual functionality allows for

sequential, orthogonal modifications, making it an ideal scaffold for building molecular diversity.

Reactions at C2-Bromo Position

Reactions at Ketone Group1-(2-Bromothiazol-5-yl)ethanone

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

Buchwald-Hartwig Amination
(R₂NH, Pd catalyst)

Reduction
(NaBH₄)

Condensation
(Hydrazine, etc.)

2-Aryl-5-acetylthiazole

2-Amino-5-acetylthiazole

1-(2-Bromothiazol-5-yl)ethanol

Thiazolyl Hydrazone Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing the title compound.

Cross-Coupling Reactions at the C2-Position: The bromine atom at the C2 position of the

thiazole ring is activated towards various transition-metal-catalyzed cross-coupling reactions.

This is the most powerful feature for drug discovery applications.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a

palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse
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aromatic systems, a common strategy for exploring structure-activity relationships (SAR).

[11]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling

the thiazole core with a wide range of primary or secondary amines. This is particularly

relevant for synthesizing compounds like Dasatinib, which features a substituted

aminopyrimidine linked at this position.[6]

Other Couplings: Sonogashira (alkynes), Stille (organotins), and Heck (alkenes) couplings

are also highly feasible at this position, further expanding the accessible chemical space.

Transformations of the Ketone Group: The ethanone moiety provides a secondary handle for

modification.

Condensation Reactions: The carbonyl group readily reacts with hydrazines,

hydroxylamines, and other nucleophiles to form hydrazones, oximes, and related

derivatives.[4] These products can serve as ligands or introduce new hydrogen bonding

patterns.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild

reducing agents like sodium borohydride (NaBH₄). The resulting alcohol can be used for

further functionalization, such as ester or ether formation.

α-Halogenation: While the ring is already brominated, the methyl group of the ketone can

be brominated under specific conditions to yield a bromoacetyl derivative, which is a

potent alkylating agent for reacting with nucleophiles like thioamides in Hantzsch-type

syntheses.[12]

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The true value of 1-(2-Bromothiazol-5-yl)ethanone is realized in its application as a key

intermediate in the synthesis of targeted therapeutics. The 2-aminothiazole scaffold, which can

be readily accessed from this building block, is a privileged structure in medicinal chemistry,

appearing in numerous approved drugs and clinical candidates.

The workflow from this building block to a potential drug candidate is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.guidechem.com/question/how-to-synthesize-ethyl-2-brom-id146274.html
https://pdfs.semanticscholar.org/3dc3/35f9ea13017670c67361ad7740f39ca22dfd.pdf
https://www.smolecule.com/products/s980995
https://prepchem.com/2-4-dimethyl-5-bromoacetyl-thiazole/
https://www.benchchem.com/product/b1527646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Building Block
1-(2-Bromothiazol-5-yl)ethanone

Key Intermediate Synthesis
(e.g., Buchwald-Hartwig Amination)

Library Generation
(Amide coupling at C5)

High-Throughput Screening
(e.g., Kinase Panels)

Hit Identification & Validation

Lead Optimization (SAR)

Preclinical Candidate

Click to download full resolution via product page

Caption: Drug discovery workflow utilizing the title compound.

Kinase Inhibitors: Many potent kinase inhibitors utilize a 2-aminothiazole core as a "hinge-

binding" motif that interacts with the ATP-binding site of protein kinases. A prime example is

Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat

chronic myeloid leukemia (CML).[6] The synthesis of Dasatinib's core involves coupling a 2-

aminothiazole-5-carboxamide with a substituted pyrimidine. 1-(2-Bromothiazol-5-
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yl)ethanone is an ideal precursor for this core, where the bromo-group is displaced by the

pyrimidine amine and the ethanone group is a precursor to the required carboxamide.[5][6]

Anticancer Agents: Beyond kinase inhibition, thiazole derivatives have demonstrated broad

anticancer activity through various mechanisms. Studies have shown that isatin-thiazole

hybrids, for example, can act as potent VEGFR-2 inhibitors, interfering with tumor

angiogenesis.[13] The title compound provides a direct entry point for synthesizing such

conjugates.

Other Therapeutic Areas: The thiazole ring is a versatile pharmacophore found in

compounds developed for a wide range of diseases, including anti-tuberculosis agents, anti-

infectives, and modulators of neurodegenerative diseases.[14][15] The ability to rapidly

generate diverse libraries from 1-(2-Bromothiazol-5-yl)ethanone makes it a valuable tool

for screening campaigns in these areas as well.

Analytical Characterization
Confirming the identity and purity of 1-(2-Bromothiazol-5-yl)ethanone is crucial. Standard

analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a singlet for the thiazole proton (C4-H), a singlet

for the methyl protons (-CH₃) of the acetyl group, each integrating to 1H and 3H,

respectively.

¹³C NMR: Distinct signals for the two quaternary thiazole carbons (C2 and C5), the

methine thiazole carbon (C4), the carbonyl carbon (C=O), and the methyl carbon (-CH₃)

would be expected.

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass

spectrometry (GC-MS) would show the molecular ion peak (M⁺) and a characteristic isotopic

pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks in an

approximate 1:1 ratio).

High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically

showing a single major peak under various solvent conditions.
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Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific

material safety data sheet (MSDS) should always be consulted, general handling guidelines for

a bromo-heterocyclic ketone include:

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as

recommended.[2]

Conclusion
1-(2-Bromothiazol-5-yl)ethanone is more than just a catalog chemical; it is a strategically

designed molecular tool. Its dual functionality allows for precise and versatile chemical

modifications, making it an enabling reagent for accessing complex molecular architectures. Its

primary application as a precursor to the 2-aminothiazole-5-carboxamide scaffold places it at

the forefront of modern medicinal chemistry, particularly in the rational design of kinase

inhibitors for oncology. For researchers and drug development professionals, understanding

the synthesis, reactivity, and application of this building block is key to unlocking new avenues

for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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